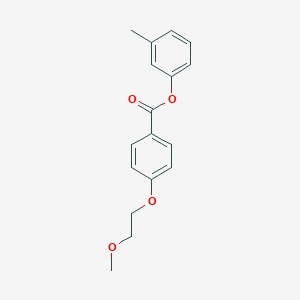

![molecular formula C22H20FNO5S B267712 Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B267712.png)

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate, also known as EF5, is a synthetic compound that has gained significant attention in the field of cancer research. EF5 is a hypoxia-selective agent that targets cells that have low oxygen levels, which are commonly found in solid tumors.

Mécanisme D'action

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate works by binding to the heme group of proteins that are involved in oxygen transport and utilization, such as hemoglobin and cytochrome c oxidase. This binding prevents the normal function of these proteins, leading to the accumulation of oxygen-depleted cells. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate is then reduced by enzymes in hypoxic cells to form a stable adduct, which can be detected using immunohistochemical staining.

Biochemical and Physiological Effects

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has been shown to have minimal toxicity in normal tissues, making it an attractive candidate for cancer treatment. It has been shown to increase the sensitivity of hypoxic cells to radiation therapy and chemotherapy, leading to improved treatment outcomes. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has also been used to identify hypoxic regions in tumors, which can be used to guide treatment planning.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has several advantages for lab experiments, including its selective targeting of hypoxic cells, minimal toxicity in normal tissues, and ability to be detected using immunohistochemical staining. However, Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has some limitations, including the need for specialized equipment and expertise to perform immunohistochemical staining, and the potential for false positives due to non-specific binding.

Orientations Futures

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has shown promise in cancer treatment and diagnosis, and future research directions include optimizing its synthesis method to improve yields and purity, developing new imaging techniques to detect hypoxic regions in tumors, and exploring its potential use in combination with other cancer therapies. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate may also have applications in other fields, such as cardiovascular disease and neurodegenerative disorders.

Méthodes De Synthèse

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate is synthesized through a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 3,4-dimethoxyaniline to produce 2-fluorobenzoyl-3,4-dimethoxyaniline. The intermediate product is then reacted with thiophene-3-carboxylic acid to produce Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate. The synthesis method of Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target hypoxic cells in solid tumors, leading to increased sensitivity to radiation therapy and chemotherapy. Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate has also been used as a diagnostic tool to identify hypoxic regions in tumors using imaging techniques.

Propriétés

Nom du produit |

Ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |

|---|---|

Formule moléculaire |

C22H20FNO5S |

Poids moléculaire |

429.5 g/mol |

Nom IUPAC |

ethyl 4-(3,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C22H20FNO5S/c1-4-29-22(26)19-15(13-9-10-17(27-2)18(11-13)28-3)12-30-21(19)24-20(25)14-7-5-6-8-16(14)23/h5-12H,4H2,1-3H3,(H,24,25) |

Clé InChI |

BFRTUKXWVUJYTL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |

SMILES canonique |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267629.png)

![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)

![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)

![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)

![N-[3-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B267637.png)

![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)

![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)

![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)

![2-phenoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B267645.png)

![2-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267649.png)

![2-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267650.png)

![4-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267652.png)